molecular formula C9H12N2O2 B6459902 2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine CAS No. 2548978-86-3

2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine

Cat. No.: B6459902
CAS No.: 2548978-86-3
M. Wt: 180.20 g/mol
InChI Key: IXSWNWBJWOFUQQ-UHFFFAOYSA-N
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Description

2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine is a compound that features a pyrazine ring substituted with a methyl group and an oxetane ring attached via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine typically involves the formation of the oxetane ring followed by its attachment to the pyrazine core. One common method includes the cyclization of appropriate precursors to form the oxetane ring, which can then be linked to the pyrazine ring through a methoxy group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce new functional groups to the pyrazine ring .

Scientific Research Applications

2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine is unique due to the presence of both the oxetane and pyrazine rings, which confer distinct physicochemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-3-(oxetan-2-ylmethoxy)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-9(11-4-3-10-7)13-6-8-2-5-12-8/h3-4,8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSWNWBJWOFUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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